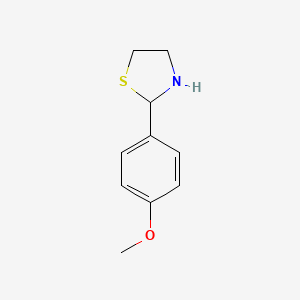

2-(4-Methoxyphenyl)-1,3-thiazolane

Overview

Description

2-(4-Methoxyphenyl)-1,3-thiazolane is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

. For instance, some benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties have been found to exhibit potent antibacterial activity. Their mode of action involves membrane perturbation and intracellular interactions .

Biochemical Pathways

For instance, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It can be inferred from similar compounds that they may induce changes at the cellular level, potentially leading to various biological effects .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-1,3-thiazolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as nitric oxide synthase (NOS), by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) levels . These interactions are crucial for understanding the compound’s potential neuroprotective effects and its role in mitigating oxidative stress-induced cellular damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neuronal cells from apoptosis induced by oxidative stress, thereby enhancing cell survival . Additionally, this compound affects the expression of genes related to apoptosis and stress responses, further highlighting its potential therapeutic benefits.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism involves the enhancement of O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial homeostasis and cellular bioenergetics . This modification helps protect cells from ischemic-like conditions by improving mitochondrial function and inhibiting apoptosis pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings reveal important insights into its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its protective effects over extended periods . Long-term exposure to this compound has been associated with sustained improvements in cellular function and resilience to oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurodegeneration and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. These studies provide valuable information on the compound’s safety and efficacy in vivo.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence glucose metabolism and energy production by modulating the O-GlcNAc pathway . This interaction enhances cellular bioenergetics and stress responses, contributing to the compound’s protective effects under metabolic stress conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it exerts its protective effects by enhancing mitochondrial homeostasis and bioenergetics . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to mitochondrial compartments.

Biological Activity

2-(4-Methoxyphenyl)-1,3-thiazolane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potent antitumor effects. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiazole ring fused with a methoxy-substituted phenyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Microwave Irradiation : Cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions.

- Multicomponent Reactions : Involves the condensation of various reactants such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and Meldrum’s acid to yield derivatives of thiazolane.

Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

O-GlcNAcylation Enhancement

Analogues of this compound have been investigated for their ability to enhance O-GlcNAcylation levels in mitochondria. O-GlcNAcylation is crucial for cell survival and tissue protection, suggesting therapeutic potential in diseases where these pathways are disrupted.

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is believed to contribute to these effects by interacting with microbial targets .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiazole nucleus. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-1,3-thiazole | Structure | Enhanced lipophilicity; potential for better bioavailability |

| 2-(4-Hydroxyphenyl)-1,3-thiazole | Structure | Increased solubility; different biological activity profile |

| N-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidine | Structure | Altered steric effects; potential for different reactivity |

These variations highlight how structural modifications can significantly impact the compound's chemical properties and biological activities.

Study on Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated a series of thiazole derivatives for their antitumor efficacy against MCF-7 breast cancer cells. The results demonstrated that specific modifications to the thiazole ring enhanced cytotoxicity compared to the parent compound .

Toxicological Assessment

Another study focused on the toxicological impacts of related thiazolidinone compounds in zebrafish models. The findings indicated that certain derivatives could cause mitochondrial degeneration in testicular cells, suggesting potential reproductive toxicity . This underscores the importance of evaluating both therapeutic benefits and safety profiles.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(4-Methoxyphenyl)-1,3-thiazolane serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals.

Biology

The compound has been extensively studied for its biological activities , particularly:

- Antimicrobial Properties : Research indicates significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.17 | 0.23 |

| B. cereus | 0.23 | 0.47 |

| S. Typhimurium | 0.23 | 0.47 |

These results suggest its potential use in treating infections caused by these pathogens .

- Anti-inflammatory and Anticancer Activities : Studies have shown that derivatives of this compound exhibit promising anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Additionally, its anticancer properties are being explored in various cell lines, demonstrating potential therapeutic applications .

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic effects:

- Therapeutic Applications : It has been evaluated for its role in enhancing O-GlcNAcylation levels in cells, which is associated with cell survival and tissue protection . This mechanism is crucial for developing treatments for diseases where cellular stress responses are implicated.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against common pathogens such as E. coli and B. cereus. The research emphasized the need for further exploration of its mechanisms of action to optimize its use in clinical settings . -

Anti-inflammatory Mechanisms :

Research involving in vitro assays demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines, suggesting a pathway through which it may exert therapeutic effects in inflammatory diseases . -

Synthesis of Derivatives :

A recent study focused on synthesizing new analogs of this compound to enhance biological activity and reduce toxicity profiles. The results indicated that certain modifications could significantly improve the compound's efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 2-(4-Methoxyphenyl)-1,3-thiazolane?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, reacting 4-methoxyphenyl-substituted thiosemicarbazides with α-halo carbonyl compounds (e.g., chloroacetic acid) in the presence of sodium acetate and acetic acid under reflux conditions (2–4 hours). Post-reaction purification typically involves recrystallization from DMF-ethanol mixtures . Alternative routes may utilize spiro-annulation strategies, as seen in thiazolane-indole hybrids, where refluxing in toluene with catalysts like sarcosine promotes cyclization .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra to verify methoxy group integration (~δ 3.8 ppm for OCH) and thiazolane ring protons (δ 4.0–5.5 ppm for SCH and NCH) .

- X-ray diffraction : Resolve bond lengths (e.g., C–S: ~1.75–1.82 Å) and dihedral angles to confirm stereochemistry, as demonstrated in related thiazolidinone derivatives .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z consistent with CHNOS) .

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer: Store in inert, anhydrous solvents (e.g., DMF or DCM) at –20°C to prevent hydrolysis of the thiazolane ring. Avoid prolonged exposure to light, as the 4-methoxyphenyl group may undergo photooxidation. Use stabilizers like BHT (0.1% w/w) in polar aprotic solvents .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound derivatives?

Methodological Answer: Employ density functional theory (DFT) to model transition states and intermediates. For example:

- Calculate activation energies for cyclization steps using B3LYP/6-31G(d) basis sets.

- Simulate substituent effects (e.g., electron-donating methoxy groups) on reaction kinetics via Hammett plots .

- Validate predictions against experimental data (e.g., HPLC reaction monitoring) .

Q. How do researchers resolve contradictions in spectral data for thiazolane derivatives?

Methodological Answer: Address discrepancies (e.g., unexpected NMR splitting patterns) by:

- Variable-temperature NMR : Probe dynamic effects like ring puckering or hindered rotation of the 4-methoxyphenyl group.

- Crystallography : Compare experimental X-ray data (e.g., C–C bond lengths in the thiazolane ring) with DFT-optimized geometries .

- Isotopic labeling : Use -labeled precursors to clarify nitrogen environment ambiguities .

Q. What strategies optimize regioselectivity in functionalizing this compound?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., 4-methoxyphenacyl ethers) to steer electrophilic substitution toward the thiazolane sulfur .

- Catalysis : Use Pd(OAc) with ligands like XPhos for Suzuki couplings at the 4-methoxyphenyl ring without opening the thiazolane .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiazolane’s α-carbon .

Q. How can researchers analyze the electronic effects of the 4-methoxyphenyl group on thiazolane reactivity?

Methodological Answer:

- Electrochemical studies : Measure oxidation potentials (e.g., cyclic voltammetry) to quantify electron-donating effects of the methoxy group.

- Hammett correlations : Compare reaction rates of derivatives with varying para-substituents (e.g., –OCH vs. –NO) to establish σ relationships .

- NBO analysis : Compute charge distribution at the thiazolane sulfur using Gaussian09 to predict nucleophilic sites .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFUUZFCTONCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902983 | |

| Record name | NoName_3561 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31404-08-7 | |

| Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31404-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.